7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,4-dihydroquinolin-4-one
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Overview
Description
7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinoline core structure substituted with various functional groups, including an azepane ring, a fluoro group, and a thiazole moiety. The presence of these diverse functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the azepane ring, fluoro group, and thiazole moiety through various substitution and cyclization reactions. Common reagents used in these reactions include fluorinating agents, thiazole precursors, and azepane derivatives. The reaction conditions often involve the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like palladium or copper salts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Acetonitrile, dimethylformamide (DMF)
Catalysts: Palladium, copper salts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated analogs of the compound.
Scientific Research Applications
7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar Compounds
- **7-(1-Azepanyl)-6-fluoro-1-methyl-3-[(4-methylphenyl)sulfonyl]-4(1H)-quinolinone
- **4-{4-[(5-hydroxy-2-methylphenyl)amino]quinolin-7-yl}-1,3-thiazole-2-carbaldehyde
Uniqueness
Compared to similar compounds, 7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-(azepan-1-yl)-1-ethyl-6-fluoro-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN3OS/c1-3-30-16-21(27-29-23(17-33-27)19-10-8-18(2)9-11-19)26(32)20-14-22(28)25(15-24(20)30)31-12-6-4-5-7-13-31/h8-11,14-17H,3-7,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPUMDZPNCYQDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)C4=NC(=CS4)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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